molecular formula C9H9Cl2NO4S B1607516 3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride CAS No. 728864-70-8

3-(2-Chloroacetylamino)-4-methoxybenzenesulfonylchloride

Cat. No.: B1607516
CAS No.: 728864-70-8
M. Wt: 298.14 g/mol
InChI Key: VBLSXARMGHSEEO-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of chloroacetyl chloride and aniline . It’s likely to belong to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amines with acid chlorides . The reaction can take place at multiple sites, with nucleophiles attacking the carbon atom of the carbonyl group and the carbon atom of the nitrile function .


Molecular Structure Analysis

The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The compound, being a derivative of chloroacetyl chloride, is likely to be highly reactive. It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . It can undergo various reactions with numerous reactants (nucleophiles and electrophiles) to form a variety of polyfunctional heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectral characteristics .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds often act on nerve endings or around nerve trunks, blocking the generation and conduction of nerve impulses .

Future Directions

The development of new compounds with similar structures is an active area of research, with potential applications in various fields such as medicine and chemistry .

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-16-8-3-2-6(17(11,14)15)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLSXARMGHSEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373873
Record name 3-(2-chloroacetylamino)-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-70-8
Record name 3-(2-chloroacetylamino)-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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